molecular formula C17H16O3 B12585117 Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate CAS No. 650140-17-3

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate

Cat. No.: B12585117
CAS No.: 650140-17-3
M. Wt: 268.31 g/mol
InChI Key: MXVGKVDIINEPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate is an organic compound with a complex structure that includes both alkyne and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors under palladium-catalyzed conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect molecular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate: Similar compounds include other esters and alkynes with comparable structures, such as this compound derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of alkyne and ester functional groups, which confer distinct reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

650140-17-3

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 4-methyl-9-oxo-4-phenylnona-2,7-diynoate

InChI

InChI=1S/C17H16O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,14H,7,12H2,1-2H3

InChI Key

MXVGKVDIINEPAN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#CC=O)(C#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.